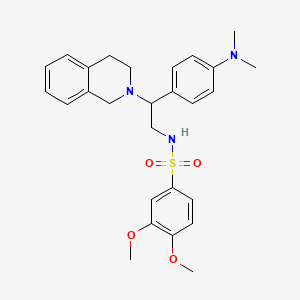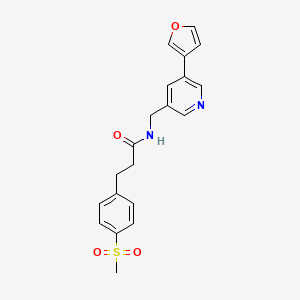
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a chemical compound that has shown potential in scientific research applications. It is a novel small molecule that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has shown that arylmethylidene derivatives of furan-2(3H)-ones, which share structural similarity with the chemical , are crucial for synthesizing various heterocyclic compounds containing pyrimidine and pyridazine structural fragments, essential for creating biologically active compounds with pyridine and pyridazine moieties. The introduction of a heterocyclic chromenone fragment alters the reaction route and leads to compounds demonstrating plant-growth regulatory activity, highlighting the significance in the synthesis of novel heterocycles (T. Aniskova, V. Grinev, A. Yegorova, 2017).
Biologically Active Molecules
Investigations into furans, pyrroles, and pyrazolones have identified compounds like 3-pyridyl-2,5-diaryl-pyrroles as potent, orally bioavailable inhibitors of p38 kinase, showcasing the potential of such molecules in modulating biological pathways. This research indicates the value of such compounds in therapeutic applications, particularly in reducing inflammation and disease progression in conditions like arthritis (S. D. de Laszlo et al., 1998).
Functional Materials Development
On the materials science front, the synthesis of cationic bis-cyclometallated iridium(III) complexes demonstrates the role of sulfonyl-substituted cyclometallating ligands in tuning the emission colors of these complexes. This research underlines the importance of structural modifications in developing new materials for applications in light-emitting devices, showcasing how specific chemical modifications can significantly impact the photophysical properties of materials (Cathrin D. Ertl et al., 2015).
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-27(24,25)19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-26-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDCQIPYMCNVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

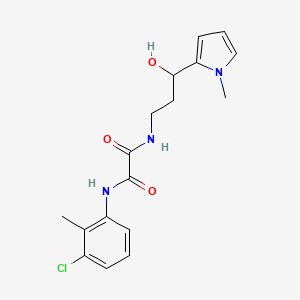


![N-[2-Methyl-4-[2-(2-oxoimidazolidin-1-yl)ethoxy]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2948173.png)
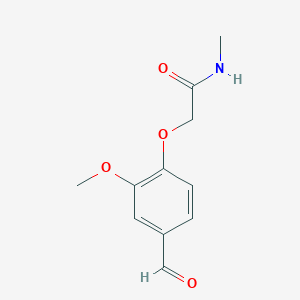
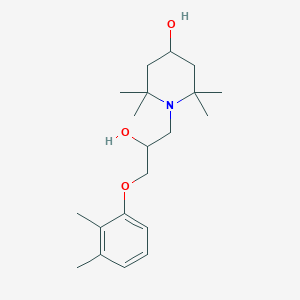
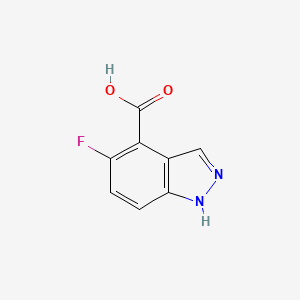
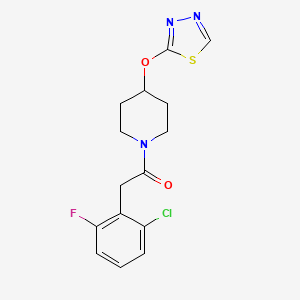
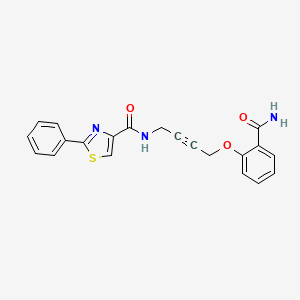
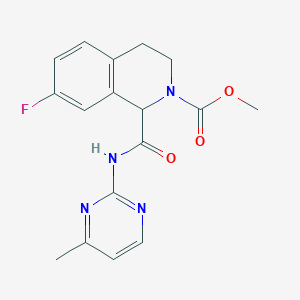
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2948184.png)
![4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2948185.png)
![1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2948187.png)
